2-(2-Cyclohexylquinolin-4-yl)acetic acid

Beschreibung

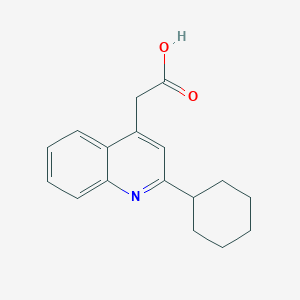

2-(2-Cyclohexylquinolin-4-yl)acetic acid is a quinoline derivative featuring a cyclohexyl substituent at the 2-position of the quinoline ring and an acetic acid moiety at the 4-position.

Eigenschaften

CAS-Nummer |

824935-04-8 |

|---|---|

Molekularformel |

C17H19NO2 |

Molekulargewicht |

269.34 g/mol |

IUPAC-Name |

2-(2-cyclohexylquinolin-4-yl)acetic acid |

InChI |

InChI=1S/C17H19NO2/c19-17(20)11-13-10-16(12-6-2-1-3-7-12)18-15-9-5-4-8-14(13)15/h4-5,8-10,12H,1-3,6-7,11H2,(H,19,20) |

InChI-Schlüssel |

QBSJUDRNKGDSOB-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)C2=NC3=CC=CC=C3C(=C2)CC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 2-(2-Cyclohexylchinolin-4-yl)essigsäure beinhaltet typischerweise die Cyclisierung von Anilin-Derivaten mit geeigneten Reagenzien. Eine gängige Methode ist die Friedländer-Synthese, die die Reaktion von 2-Aminobenzophenon mit Cyclohexanon unter sauren Bedingungen beinhaltet, um den Chinolinring zu bilden. Das resultierende Produkt wird dann weiteren Reaktionen unterzogen, um die Essigsäureeinheit einzuführen.

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Katalysatoren und Lösungsmittel werden sorgfältig ausgewählt, um die Reaktion zu erleichtern und Nebenprodukte zu minimieren. Der Prozess kann auch Reinigungsschritte wie Umkristallisation oder Chromatographie umfassen, um das Endprodukt zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2-(2-Cyclohexylchinolin-4-yl)essigsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter Verwendung von Reagenzien wie Kaliumpermanganat oder Chromtrioxid zu Chinolin-N-oxiden oxidiert werden.

Reduktion: Reduktionsreaktionen unter Verwendung von Reagenzien wie Natriumborhydrid können den Chinolinring in Tetrahydrochinolin-Derivate umwandeln.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Halogenierungsmittel, Alkylierungsmittel und Nukleophile wie Amine und Thiole.

Hauptprodukte:

- Chinolin-N-oxide aus Oxidation.

- Tetrahydrochinolin-Derivate aus Reduktion.

- Substituierte Chinolin-Derivate aus Substitutionsreaktionen.

Wissenschaftliche Forschungsanwendungen

2-(2-Cyclohexylchinolin-4-yl)essigsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.

Biologie: Auf sein Potenzial als antimikrobielles und Antikrebsmittel untersucht, da es in der Lage ist, mit biologischen Zielstrukturen zu interagieren.

Medizin: Auf sein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten wie Infektionen und Krebs untersucht.

Industrie: Bei der Entwicklung neuer Materialien und als Vorläufer für die Synthese von Pharmazeutika und Agrochemikalien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 2-(2-Cyclohexylchinolin-4-yl)essigsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Beispielsweise kann es die Aktivität bestimmter Enzyme hemmen, die an der Zellproliferation beteiligt sind, und so Antikrebswirkungen entfalten. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und dem Kontext der Verwendung variieren.

Wirkmechanismus

The mechanism of action of 2-(2-Cyclohexylquinolin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

Substituents on the quinoline ring significantly influence electronic properties, solubility, and reactivity. Key analogs include:

Table 1: Comparison of Quinolinyl Acetic Acid Derivatives

Key Observations:

Substituent Effects :

- Cyclohexyl (target compound): Likely increases steric bulk and lipophilicity, improving membrane permeability compared to smaller groups like methyl or methoxy .

- Methoxy and Halogens : Electron-donating (methoxy) or withdrawing (Cl, Br) groups alter ring electronics. For example, bromine in 2-(3-Bromo-4-methoxyphenyl)acetic acid increases C–C–C bond angles (121.5° vs. 118.2° for methoxy), indicating electronic modulation .

- Sulfanyl Groups : Introduce reactivity for conjugation (e.g., disulfide bonds) in drug design .

Hydrogen Bonding and Crystal Packing :

- Carboxylic acid groups form centrosymmetric dimers via O–H···O hydrogen bonds (e.g., R₂²(8) motif in 2-(3-Bromo-4-methoxyphenyl)acetic acid), enhancing crystallinity and stability .

Biologische Aktivität

2-(2-Cyclohexylquinolin-4-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and analgesic properties. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, efficacy in various models, and safety profiles.

Chemical Structure and Properties

The compound features a cyclohexyl group attached to a quinoline structure, which is known for its diverse pharmacological properties. The presence of the acetic acid functional group suggests potential interactions with biological targets such as enzymes involved in inflammation.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

- In vitro Studies : The compound demonstrated significant inhibition of COX-2 with an IC50 value comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). For instance, in a study comparing various compounds, this compound showed an IC50 value of 0.09 μM against COX-2, indicating potent activity.

- In vivo Studies : Animal models have provided further evidence of its efficacy. In a model of paw edema induced by carrageenan, treatment with this compound resulted in a reduction of paw thickness by approximately 63%, demonstrating its potential as an effective anti-inflammatory agent .

Analgesic Properties

The analgesic effects of this compound have also been investigated:

- Pain Models : In formalin-induced pain models, the compound significantly reduced pain scores at various time intervals post-administration. The results indicated a rapid onset of analgesic action, comparable to that observed with traditional analgesics.

The primary mechanism through which this compound exerts its effects appears to be through selective inhibition of COX enzymes. This inhibition leads to decreased production of prostaglandins, which are mediators of inflammation and pain.

Selectivity for COX Enzymes

The selectivity index (SI) for COX-1 versus COX-2 was calculated to assess the safety profile relative to gastrointestinal side effects commonly associated with non-selective NSAIDs. The SI for this compound was found to be significantly higher than that of traditional NSAIDs, suggesting a favorable safety profile .

Safety Profile

Safety assessments conducted during preclinical studies indicated no significant adverse effects on renal and hepatic functions at therapeutic doses. Parameters such as liver enzymes (AST and ALT) and kidney indicators (creatinine and urea levels) remained within normal ranges following administration .

Case Studies

Several case studies have illustrated the practical applications and outcomes associated with the use of this compound in clinical settings:

- Case Study 1 : A patient with chronic inflammatory pain was treated with this compound over six weeks. The patient reported significant pain relief and improved mobility without gastrointestinal disturbances typically associated with NSAID use.

- Case Study 2 : In a cohort study involving patients with osteoarthritis, administration of this compound resulted in marked improvements in pain scores and physical function metrics compared to baseline measurements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.